molecular formula C20H15N3O3 B12553181 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole

3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole

Cat. No.: B12553181
M. Wt: 345.4 g/mol
InChI Key: DPOVTZJZXZRBHB-VAWYXSNFSA-N
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Description

3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole is a complex heterocyclic compound that features both an oxazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of a suitable precursor such as a β-keto ester with hydroxylamine under acidic conditions.

    Nitration: The oxazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Condensation with indole: The nitrated oxazole is then condensed with an indole derivative in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-pyrrole
  • 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-pyridine

Uniqueness

The unique combination of the oxazole and indole moieties in 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole provides it with distinct electronic and steric properties that are not present in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

3-methyl-4-nitro-5-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C20H15N3O3/c1-13-20(23(24)25)18(26-22-13)12-11-16-15-9-5-6-10-17(15)21-19(16)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+

InChI Key

DPOVTZJZXZRBHB-VAWYXSNFSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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